5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide
Description
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide is a benzofuran derivative characterized by a fused aromatic heterocyclic core. Key structural features include:
- Bromo at position 5: Enhances electrophilic substitution reactivity and may serve as a site for cross-coupling reactions.
- 4-Fluorophenyl at position 2: Contributes lipophilicity and metabolic stability, common in pharmaceutical agents.
- N-methylcarboxamide at position 3: Provides hydrogen-bonding capability and modulates solubility compared to ester analogs.
Properties
Molecular Formula |
C16H10BrFN2O4 |
|---|---|
Molecular Weight |
393.16 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-N-methyl-6-nitro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H10BrFN2O4/c1-19-16(21)14-10-6-11(17)12(20(22)23)7-13(10)24-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,19,21) |
InChI Key |
KFCCJTMIPMZLES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves several steps, including coupling reactions, Friedel-Craft reactions, and reduction reactions. One common method involves the coupling of 2-bromothiophene and p-bromofluorobenzene to obtain 2-(4-fluorophenyl)thiophene. This intermediate then undergoes a Friedel-Craft reaction with 2-methyl-5-bromobenzoic acid to form 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thienyl ketone. Finally, a reduction reaction is performed to obtain the desired compound .
Chemical Reactions Analysis
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and hydrochloric acid. For example, the compound can undergo a reduction reaction using sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to yield specific products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By inhibiting this protein, the compound helps to lower blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Ethyl 5-Bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate (CAS: 1333340-14-9)
Structural Differences :
- 3-position substituent : Ethyl ester vs. N-methylcarboxamide.
Impact : - Solubility : The ester may exhibit higher lipophilicity, whereas the carboxamide improves water solubility via hydrogen bonding.
- Reactivity : The carboxamide is less prone to hydrolysis than the ester, enhancing stability under physiological conditions.
- Molecular Weight : 408.18 g/mol (ester) vs. ~424.20 g/mol (target compound; estimated).
Applications : The ester is likely a synthetic precursor, while the carboxamide’s enhanced stability makes it more suitable for biological studies .
(E)-6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
Structural Differences :
- 6-position substituent : Pyrazole ring replaces nitro group.
- Additional cyclopropyl at position 3.
Impact : - Steric Effects : Cyclopropyl adds steric bulk, possibly reducing membrane permeability.
- Reactivity: Absence of nitro eliminates a site for reduction to amino groups, altering derivatization pathways. Applications: The pyrazole moiety may improve selectivity for enzyme active sites, as seen in kinase inhibitors .
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(N-(4-bromo-2-(trifluoromethyl)benzyl)methylsulfonamido)benzofuran-3-carboxamide
Structural Differences :
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Structural Differences :
- Core Heterocycle : Benzothiophene (sulfur-containing) vs. benzofuran (oxygen-containing).
- Substituents : Bromo and carboxamide retained but on a furan ring.
Impact : - Electronic Properties : Sulfur increases electron density, altering reactivity and metabolic stability.
- Conformation: The tetrahydrobenzothiophene introduces a non-planar structure, affecting binding to flat aromatic targets. Applications: Benzothiophenes are explored in CNS drugs due to enhanced blood-brain barrier penetration .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide | Benzofuran | Br (C5), 4-FPh (C2), NO₂ (C6), N-methylcarboxamide (C3) | C₁₇H₁₁BrFN₂O₅ | ~424.20 | High polarity, nitro reducibility |
| Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate | Benzofuran | Br (C5), 4-FPh (C2), NO₂ (C6), ethyl ester (C3) | C₁₇H₁₁BrFNO₅ | 408.18 | Lipophilic, synthetic precursor |
| (E)-6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-...carboxamide | Benzofuran | Pyrazole (C6), cyclopropyl (C5), 4-FPh (C2), N-methylcarboxamide (C3) | C₂₉H₂₁BrF₂N₃O₂ | 565.40 | Enhanced target specificity |
| 5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(N-(4-bromo-2-(trifluoromethyl)... | Benzofuran | Methylsulfonamido-bromo-trifluoromethylbenzyl (C6), cyclopropyl (C5) | C₂₉H₂₃BrF₄N₂O₄S | 675.47 | High electronegativity, steric bulk |
| 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan... | Benzothiophene | Br (furan C5), cyano (C3), tetrahydrobenzothiophene | C₁₆H₁₄BrN₂O₂S | 393.26 | Improved metabolic stability, non-planar core |
Research Findings and Implications
- Nitro Group : The nitro substituent in the target compound enables post-synthetic modifications (e.g., reduction to amines), a strategy used in prodrug development .
- Carboxamide vs. Ester : The N-methylcarboxamide enhances aqueous solubility and target engagement compared to ester analogs, critical for in vivo efficacy .
- Heterocyclic Variations : Benzothiophene analogs (e.g., ) demonstrate the trade-off between electronic effects and conformational flexibility, influencing drug-likeness .
- Synthetic Strategies : Bromo substituents facilitate cross-coupling reactions, as seen in , enabling diversification of the benzofuran scaffold .
Biological Activity
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide is , with a molecular weight of approximately 393.16 g/mol. The compound's structure can be represented as follows:
Key Features:
- Benzofuran Core: A fused ring structure that enhances biological interactions.
- Functional Groups: The presence of bromine and fluorine atoms, along with a nitro group, may contribute to its reactivity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties: Compounds in the benzofuran class have been studied for their ability to inhibit cancer cell proliferation. The presence of halogenated aromatic systems is often correlated with enhanced anticancer activity due to their ability to interact with various biological targets.
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases.
- Antimicrobial Activity: Some derivatives within this chemical family have demonstrated antimicrobial properties, suggesting that this compound could also possess similar effects.
Research Findings and Case Studies
While specific studies on this compound are scarce, related research provides insights into its potential applications:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Bromo-2-chloro-N-methylbenzamide | Anticancer | |
| 5-Amino-4-bromo-2-fluorobenzaldehyde | Antimicrobial | |
| 2-Bromo-5-fluoro-4-nitroaniline | Anti-inflammatory |
Case Study: Anticancer Activity
A study examining the anticancer properties of benzofuran derivatives demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression, particularly in breast cancer cells.
The biological activity of this compound may involve several mechanisms:
- Electrophilic Attack: The nitro group in the compound can undergo electrophilic reactions, potentially leading to interactions with nucleophilic sites in biological molecules such as proteins and DNA.
- Receptor Modulation: Compounds with similar structures have been shown to interact with various receptors involved in cellular signaling pathways, including those related to inflammation and cancer progression .
- Oxidative Stress Induction: Some benzofuran derivatives are known to induce oxidative stress in cancer cells, leading to cell death through reactive oxygen species (ROS) generation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
